1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate
CAS No.: 1359655-97-2
Cat. No.: VC5777623
Molecular Formula: C14H16N4O5
Molecular Weight: 320.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359655-97-2 |
|---|---|
| Molecular Formula | C14H16N4O5 |
| Molecular Weight | 320.305 |
| IUPAC Name | 2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid |
| Standard InChI | InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4) |
| Standard InChI Key | DELMSEZLIYUCSR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a guanidine group (-NH-C(=NH)-NH₂) attached to a phenyl ring substituted at the 3-position with a 4-methoxyphenoxy group (-O-C₆H₄-OCH₃). The nitrate counterion enhances solubility in polar solvents, a critical factor for biological applications . Key structural features include:
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Guanidine moiety: A strong base (pKa ~13) capable of forming hydrogen bonds and ionic interactions.
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Methoxyphenoxy group: Introduces lipophilicity, improving membrane permeability compared to simpler guanidines.
Table 1: Comparative Structural Properties of Guanidine Derivatives
Physicochemical Characteristics
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and methanol; sparingly soluble in water (0.2 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at -20°C but degrades upon prolonged exposure to light or moisture .
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Spectroscopic Data:
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IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
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¹H NMR (DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 6.85–7.45 (m, 8H, aromatic), 8.10 (s, 4H, NH₂).
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Synthesis and Reaction Chemistry
Synthetic Routes
The primary synthesis involves a two-step process:
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Coupling Reaction: 3-(4-Methoxyphenoxy)aniline reacts with cyanogen bromide in ethanol to form the intermediate 3-(4-methoxyphenoxy)phenylcyanamide.
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Guanidine Formation: The cyanamide undergoes nucleophilic addition with ammonium nitrate under reflux, yielding the target compound in 68% isolated purity.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous ethanol | 15% |
| Temperature | 80°C | 22% |
| Reaction Time | 12 hours | 18% |
Reactivity Profile
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Protonation: The guanidine group readily protonates in acidic media, forming water-soluble salts.
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Electrophilic Substitution: The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the phenoxy ring.
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Oxidation: Treatment with hydrogen peroxide generates nitro derivatives, potential precursors for energetic materials.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound inhibited lipopolysaccharide-induced TNF-α production by 78% at 50 μM, comparable to dexamethasone. Mechanistic studies suggest it suppresses NF-κB translocation by stabilizing IκBα.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923), the minimum inhibitory concentration (MIC) is 8 μg/mL, outperforming gentamicin (MIC = 16 μg/mL) in biofilm eradication assays. The methoxyphenoxy group enhances membrane disruption, as shown in scanning electron microscopy studies.
Applications in Drug Discovery and Material Science
Pharmacological Scaffold
The compound serves as a lead structure for designing:
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Kinase Inhibitors: Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase.
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Antiviral Agents: Derivatives show 60% inhibition of SARS-CoV-2 3CL protease at 10 μM in silico.
Polymer Modification
Incorporating the guanidine moiety into polyurethane coatings enhances antimicrobial surface activity, reducing E. coli adhesion by 90% after 24 hours.
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